7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The addition of the 1,1-dimethylpropargyloxy group to the coumarin structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the alkylation of 7-hydroxycoumarin with 1,1-dimethylpropargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction conditions include heating the mixture to around 50°C to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propargyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-(1,1-dimethylpropargyloxy)-2H-chromen-2-one, while reduction can produce 7-(1,1-dimethylpropyl)coumarin.
Scientific Research Applications
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in photonic devices.
Mechanism of Action
The mechanism of action of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its fluorescence properties also make it useful for tracking and imaging cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A precursor in the synthesis of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one, known for its anticoagulant properties.
7-Methoxycoumarin: Similar in structure but with a methoxy group instead of the propargyloxy group, used in various photophysical studies.
7-Ethoxy-4-methylcoumarin: Another derivative with different substituents, used in fluorescence studies and as a biochemical reagent.
Properties
CAS No. |
27421-18-7 |
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Molecular Formula |
C₁₄H₁₂O₃ |
Molecular Weight |
228.24 |
Synonyms |
7-[(1,1-Dimethyl-2-propynyl)oxy]-2H-1-benzopyran-2-one; 7-[(1,1-Dimethyl-2-propynyl)oxy]-coumarin |
Origin of Product |
United States |
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